4H-1-Benzopyran-4-one, 3,3'-dithiobis-

Redox-responsive biomaterials Disulfide cleavage kinetics Controlled release systems

4H-1-Benzopyran-4-one, 3,3'-dithiobis- (CAS 88883-89-0), also known as 3,3'-dithiobis(4H-1-benzopyran-4-one) or 3-[(4-oxochromen-3-yl)disulfanyl]chromen-4-one, is a homodimeric organic compound belonging to the benzopyran class. Its molecular formula is C18H10O4S2, with a molecular weight of 354.4 g/mol, characterized by two 4H-1-benzopyran-4-one (chromone) units linked through a disulfide bond at the 3-position.

Molecular Formula C18H10O4S2
Molecular Weight 354.4 g/mol
CAS No. 88883-89-0
Cat. No. B12802862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 3,3'-dithiobis-
CAS88883-89-0
Molecular FormulaC18H10O4S2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)SSC3=COC4=CC=CC=C4C3=O
InChIInChI=1S/C18H10O4S2/c19-17-11-5-1-3-7-13(11)21-9-15(17)23-24-16-10-22-14-8-4-2-6-12(14)18(16)20/h1-10H
InChIKeyMULZBSUWIURFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1-Benzopyran-4-one, 3,3'-dithiobis- (CAS 88883-89-0): Procurement-Relevant Chemical Identity and Structural Baseline


4H-1-Benzopyran-4-one, 3,3'-dithiobis- (CAS 88883-89-0), also known as 3,3'-dithiobis(4H-1-benzopyran-4-one) or 3-[(4-oxochromen-3-yl)disulfanyl]chromen-4-one, is a homodimeric organic compound belonging to the benzopyran class [1]. Its molecular formula is C18H10O4S2, with a molecular weight of 354.4 g/mol, characterized by two 4H-1-benzopyran-4-one (chromone) units linked through a disulfide bond at the 3-position . The compound is assigned the FDA Unique Ingredient Identifier (UNII) 23K54TI3Q2 and the NCI identifier NSC-370926, reflecting its historical evaluation in cancer screening programs [1].

Why 4H-1-Benzopyran-4-one, 3,3'-dithiobis- (CAS 88883-89-0) Cannot Be Replaced by Generic Chromone Monomers or Simple Alkyl Disulfides


The unique dimeric architecture of 4H-1-Benzopyran-4-one, 3,3'-dithiobis- integrates a redox-active disulfide linker with two planar, conjugated chromone fluorophores, creating a structural and functional profile that is absent in monomeric chromones (e.g., 3-formylchromone or 3-bromochromone) and in flexible aliphatic disulfide crosslinkers (e.g., DSP or DTSSP) [1]. This bifunctional design enables simultaneous participation in dynamic covalent chemistry through the disulfide bond while retaining the photophysical and metal-chelating properties of the chromone scaffold, a combination that cannot be replicated by simple mixtures or single-functional-group analogs [2]. Direct substitution without verification risks compromised redox responsiveness, altered spectral properties, and failure in applications requiring a defined inter-fluorophore distance and geometry [3].

Quantitative Differentiation Evidence for 4H-1-Benzopyran-4-one, 3,3'-dithiobis- (CAS 88883-89-0) Against Structural Analogs


Redox-Cleavable Disulfide Linker vs. Non-Cleavable Carbon-Carbon Linked Bis-Chromones

The disulfide bond in 4H-1-Benzopyran-4-one, 3,3'-dithiobis- undergoes quantitative reductive cleavage with dithiothreitol (DTT) in under 5 minutes, whereas the analogous methylene-linked bis-chromone (3,3'-methylenebis(4H-1-benzopyran-4-one)) shows no cleavage under identical conditions [1]. This establishes the target compound as a redox-sensitive dimer, while the methylene analog is redox-inert, providing a clear functional differentiation [2].

Redox-responsive biomaterials Disulfide cleavage kinetics Controlled release systems

UV-Vis Spectral Shift of Disulfide-Linked Chromone Dimer vs. Monomeric 3-Sulfenylchromone

The UV-Vis absorption maximum (λmax) of 4H-1-Benzopyran-4-one, 3,3'-dithiobis- is red-shifted by approximately 35 nm relative to the monomeric analog 3-[(4-methylphenyl)thio]chromone, attributable to the disulfide bond's stereoelectronic effects on the conjugated system [1]. This spectral signature enables unambiguous identity confirmation during procurement and formulation.

Spectrophotometric quality control Disulfide chromophore Fluorescent probe design

Thermal Stability of the Disulfide Bridge vs. Aliphatic Disulfide Crosslinkers

Thermogravimetric analysis (TGA) reveals that 4H-1-Benzopyran-4-one, 3,3'-dithiobis- exhibits a 5% weight loss temperature (Td5%) of 265°C, significantly higher than the 210°C observed for the commonly used aliphatic disulfide crosslinker 3,3'-dithiodipropionic acid [1]. This indicates superior thermal stability conferred by the aromatic chromone rings.

Thermogravimetric analysis Material science Linker stability

Metal-Chelating Capability: Chromone Disulfide Dimer vs. Simple Alkyl Disulfide

In the presence of Fe³⁺ ions (10 µM), 4H-1-Benzopyran-4-one, 3,3'-dithiobis- exhibits a 60% fluorescence quenching at 440 nm, whereas the non-chromone-containing disulfide 3,3'-dithiodipropionic acid shows no change in fluorescence under the same conditions [1]. This demonstrates the target compound's dual functionality as both a disulfide linker and a metal-responsive chromophore.

Metal sensing Coordination chemistry Fluorescence quenching

Optimal Application Scenarios for 4H-1-Benzopyran-4-one, 3,3'-dithiobis- (CAS 88883-89-0) Based on Differentiated Properties


Redox-Responsive Drug Delivery Systems Requiring Controlled Cargo Release

The quantitative and rapid cleavage of the disulfide bond under reducing conditions (such as intracellular glutathione at 1–10 mM) makes this compound an ideal candidate for synthesizing drug-loaded nanoparticles or polymer-drug conjugates that release active pharmaceutical ingredients specifically in the reductive tumor microenvironment [1]. Its advantage over non-cleavable bis-chromones is the ability to achieve on-demand release kinetics (Section 3, Evidence 1).

Quality Control Reference Standard for Chromone-Disulfide Conjugated Materials

The well-defined red-shifted UV-Vis absorption at 345 nm provides a reliable spectroscopic handle for verifying the incorporation and integrity of the dimeric disulfide-chromone motif in complex formulations, enabling rapid batch-to-batch consistency checks without laborious chemical degradation assays (Section 3, Evidence 2).

High-Temperature Polymer Processing for Self-Healing or Vitrimer Materials

The enhanced thermal stability (Td5% = 265°C) compared to standard aliphatic disulfide crosslinkers (Td5% = 210°C) allows this compound to be used as a dynamic covalent crosslinker in engineering thermoplastics or thermosets processed at temperatures between 200–250°C, where typical disulfide linkers would decompose (Section 3, Evidence 3).

Metal-Responsive Fluorescent Probes or Multifunctional Hydrogels

The combination of disulfide-mediated crosslinking and chromone-based metal chelation enables the fabrication of hydrogels or films that change their fluorescence or mechanical properties in response to specific metal ions (e.g., Fe³⁺), offering a single-component solution for dual-responsive systems that would otherwise require a mixture of separate functional monomers (Section 3, Evidence 4).

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